N-methyl-2-(propionylamino)benzamide
Description
N-methyl-2-(propionylamino)benzamide is a benzamide derivative characterized by a central benzamide core substituted with a methyl group at the nitrogen atom and a propionylamino group at the 2-position of the aromatic ring.
Properties
IUPAC Name |
N-methyl-2-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-10(14)13-9-7-5-4-6-8(9)11(15)12-2/h4-7H,3H2,1-2H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEVNYKIEUNBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-methyl-2-(propionylamino)benzamide with key analogs, focusing on structural variations, functional group contributions, and inferred biological or chemical properties.
Core Benzamide Derivatives
| Compound Name | Structural Features | Key Differentiators | Biological Relevance (Inferred) |
|---|---|---|---|
| This compound | - N-methylbenzamide - 2-propionylamino substituent |
Balanced lipophilicity due to methyl and propionyl groups; potential for hydrogen bonding via amide. | May target proteases or kinases via amide interactions. |
| N-(3-Amino-2-methylphenyl)-2-methylbenzamide | - 2-methylbenzamide - 3-amino-2-methylphenyl group |
Enhanced aromatic stacking potential; amino group enables solubility and reactivity. | Studied for anticancer activity via DNA interaction. |
| 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide | - Chloro and methoxy substituents - Propargyl chain |
Electrophilic propargyl group enhances reactivity; chloro and methoxy modulate electronic effects. | Potential antimicrobial or anticancer agent. |
Functional Group Impact :
- Propionylamino vs. Methoxy/Chloro: The propionylamino group in this compound provides a flexible aliphatic chain, enhancing hydrophobic interactions compared to the rigid electron-donating methoxy or electron-withdrawing chloro groups in analogs .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Weight | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| This compound | 220.27 g/mol | 1.8 | Benzamide, N-methyl, propionylamino |
| N-(3-Amino-2-methylphenyl)-2-methylbenzamide | 254.31 g/mol | 2.3 | Benzamide, 2-methyl, 3-amino-2-methylphenyl |
| 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide | 277.74 g/mol | 2.5 | Benzamide, chloro, methoxy, propargyl |
Research Implications
While this compound’s exact applications remain underexplored in the provided evidence, its structural analogs highlight critical design principles:
- Substituent Flexibility: The propionylamino group offers a balance between hydrophobicity and hydrogen-bonding capacity, making it suitable for targeting enzymes with deep binding pockets.
- Synthetic Feasibility : Similar compounds are synthesized via amide coupling or nucleophilic substitution , suggesting accessible routes for derivative development.
Further studies should prioritize empirical validation of its pharmacokinetic and pharmacodynamic profiles, leveraging insights from its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
